

# Clinical Evidence and Proposed Biomarker Signature

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Avanbulin

CAS No.: 798577-91-0

[Get Quote](#)

Cat. No.: S548169

The phase 1/2a study of lisavanbulin (the oral prodrug of avanbulin) in patients with recurrent high-grade glioma or glioblastoma (GBM) revealed that a subset of patients experienced profound and durable responses. The translational results from this trial suggest that a molecular signature, rather than a single biomarker, may predict treatment efficacy [1].

The following table summarizes the key clinical findings and the proposed biomarker profile:

| Aspect                | Details and Findings                                                                                                                                                                                    |
|-----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Clinical Context      | Phase 1/2a study (NCT02490800) in patients with recurrent glioblastoma or high-grade glioma [1].                                                                                                        |
| Reported Efficacy     | "Profound, durable responses in a subset of patients" with recurrent refractory grade 4 astrocytoma or glioblastoma [1].                                                                                |
| Proposed Biomarker    | A <b>response-predictive molecular signature</b> was identified, warranting further exploration. The signature is linked to the <b>EB1 (End-binding protein 1) pathway</b> [1].                         |
| Mechanistic Rationale | EB1 protein sensitizes microtubules to the action of microtubule-interacting agents. Preclinical data showed that lisavanbulin-treated mice with EB1-high tumors had significantly longer survival [1]. |

## Mechanism of Action and Biomarker Rationale

The diagram below illustrates the proposed mechanism of **Avanbulin** and the role of the EB1-associated biomarker signature in predicting tumor cell response.

Proposed Mechanism of Avanbulin and EB1 Biomarker Role



Click to download full resolution via product page

## Guidance for Researchers

For researchers aiming to develop assays for this biomarker:

- **Focus on Gene Expression:** The proposed predictive tool is a multi-gene expression signature. Developing a robust RNA-based assay (such as RNA-Seq or RT-qPCR) for the genes in this signature would be a primary objective [1].
- **Validate in Relevant Models:** Preclinical data is strongest in glioblastoma models. Further validation of this signature should be conducted in patient-derived cell lines and xenograft models that recapitulate the tumor microenvironment [1].
- **Reference Broader MTA Biomarker Context:** While the specific genes in the **avanbulin** signature are not fully detailed in the available report, the general approach for discovering drug-specific biomarker genes for Microtubule Targeting Agents (MTAs) has been demonstrated. A similar methodology could be applied, involving sensitivity screening across a large panel of cancer cell lines and correlation with baseline gene expression data to identify unique fingerprint genes [2].
- **Clinical Correlation is Key:** Any developed assay will ultimately need to be correlated with clinical response data (such as tumor shrinkage or patient survival) in prospective clinical trials to confirm its predictive power [1].

#### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. A phase 1/2a dose-finding study and biomarker assessment of ... [pmc.ncbi.nlm.nih.gov]
2. Systematic Analysis of Genetic and Pathway Determinants ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Clinical Evidence and Proposed Biomarker Signature]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548169#avanbulin-eb1-biomarker-testing-method>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com